molecular formula C6H7N3O3 B12830095 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid CAS No. 627470-17-1

4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B12830095
CAS No.: 627470-17-1
M. Wt: 169.14 g/mol
InChI Key: UQGPYFRGVFBRKT-UHFFFAOYSA-N
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Description

4-(Methylcarbamoyl)-1H-imidazole-5-carboxylic acid (CAS 627470-17-1) is a high-purity chemical compound offered for research and development purposes. This imidazole derivative has a molecular formula of C6H7N3O3 and a molecular weight of 169.14 g/mol . The compound features both a methylcarbamoyl and a carboxylic acid functional group attached to its imidazole core, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. Imidazole-based scaffolds are extensively studied for their diverse biological activities and are commonly utilized in the synthesis of more complex molecules. As a building block, this compound can be used in various chemical transformations; the carboxylic acid group allows for amide bond formation or esterification, while the imidazole ring can act as a ligand in metal complexes or participate in further cyclization reactions. Researchers may employ it in the design and synthesis of potential enzyme inhibitors, given that similar imidazole-5-carboxylic acid derivatives are frequently explored in structural biology and fragment-based drug discovery campaigns . Its properties make it a valuable intermediate for developing novel compounds for biochemical screening and pharmaceutical research. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

627470-17-1

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C6H7N3O3/c1-7-5(10)3-4(6(11)12)9-2-8-3/h2H,1H3,(H,7,10)(H,8,9)(H,11,12)

InChI Key

UQGPYFRGVFBRKT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(NC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation and Amide Formation via Coupling Agents

Another approach involves the synthesis of 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid derivatives through condensation reactions between imidazole-5-carboxylic acid or its derivatives and methylamine or methylcarbamoyl precursors using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in organic solvents like DMF.

  • Typical Procedure:

    • The carboxylic acid precursor is reacted with methylamine in the presence of a coupling agent (e.g., HATU) and a base (e.g., N,N-diisopropylethylamine) at room temperature.
    • The reaction mixture is stirred for 10–18 hours.
    • The product is isolated by quenching with water, filtration, washing, and drying.
  • Advantages:

    • Mild reaction conditions
    • High selectivity for amide bond formation
    • Suitable for scale-up and industrial production

Multi-Step Synthesis Involving Bromination and Debromination

A related synthetic route for 4-substituted imidazole-5-carboxylic acid amide derivatives involves a three-step process: condensation, bromination, and debromination.

  • Step 1: Condensation of imidazole-5-carboxylic acid derivatives with amines using coupling agents.
  • Step 2: Bromination using N-bromosuccinimide (NBS) in chloroform with azodiisobutyronitrile as a catalyst at controlled temperatures (room temperature to 50 °C).
  • Step 3: Debromination using methylmagnesium iodide (MeMgI) in an oxygen-containing nonpolar solvent under ice bath cooling and subsequent heating.

This method is noted for:

  • High conversion rates
  • Easy purification due to single bromination products
  • Mild and safe operational conditions
  • Suitability for large-scale synthesis

Cycloaddition and Annulation Using Isocyanoacetate Synthons

Recent research has explored the synthesis of imidazole-4-carboxylic acid derivatives via cycloaddition reactions between α-isocyanoacetate esters and imidoyl chlorides or other electrophilic intermediates.

  • Key Features:

    • Use of ethyl isocyanoacetate as a synthon
    • Formation of imidazole-4-carboxylate esters as intermediates
    • Subsequent conversion to carboxylic acids and amides
    • Mild reaction conditions, often at room temperature or slightly elevated temperatures
    • Use of copper catalysts or base-mediated annulation
  • Advantages:

    • Versatile for introducing various substituents on the imidazole ring
    • Good yields and regioselectivity
    • Applicable to the synthesis of diaryl and substituted imidazole carboxylic acids
Method Key Reagents/Conditions Advantages Limitations/Notes
Carboxylation with CO2 and alkali metal carbonate Imidazole, CO2, alkali metal carbonate, 140–230 °C, 2–350 bar High purity, economical, scalable Requires high pressure and temperature
Amide formation via coupling agents Imidazole-5-carboxylic acid, methylamine, HATU, DMF, RT Mild conditions, selective amide formation Requires coupling agents, longer reaction time
Bromination and debromination route NBS, azodiisobutyronitrile, MeMgI, chloroform, controlled temp High conversion, easy purification Multi-step, requires careful temperature control
Cycloaddition with isocyanoacetates Ethyl isocyanoacetate, imidoyl chlorides, Cu catalysts or base, mild temp Versatile, good yields, regioselective More complex intermediates, less direct
  • The carboxylation method using carbon dioxide and alkali metal carbonates is a robust industrial approach, providing high yields of imidazole-4-carboxylic acids without the need for metal catalysts or harsh acid treatments.
  • Amide bond formation using coupling agents like HATU is well-established for introducing methylcarbamoyl groups, offering mild and efficient synthesis routes suitable for pharmaceutical applications.
  • Bromination followed by debromination allows selective functionalization at the 4-position of the imidazole ring, facilitating the synthesis of various derivatives with high purity and yield.
  • Cycloaddition strategies using isocyanoacetate synthons expand the chemical space of imidazole carboxylic acids, enabling the synthesis of diaryl and other substituted derivatives with potential biological activity.

The preparation of this compound can be achieved through several well-documented synthetic routes. The choice of method depends on the desired scale, purity, and functional group tolerance. Carboxylation under superatmospheric CO2 pressure offers a direct and economical route to the carboxylic acid core, while coupling reactions with methylamine provide efficient access to the methylcarbamoyl functionality. Advanced methods involving bromination/debromination and cycloaddition expand the synthetic toolbox for this compound class, supporting diverse applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Carboxylic Acid Group Hydrolysis

The carboxylic acid group is stable under standard conditions but can undergo esterification or decarboxylation under specific conditions. For example:

  • Esterification : Reaction with alcohols (e.g., methanol) in acidic media forms the corresponding ester.

  • Decarboxylation : Heating in the presence of strong bases (e.g., NaOH) may lead to CO₂ elimination, forming 4-(methylcarbamoyl)-1H-imidazole.

Methylcarbamoyl Group Hydrolysis

The -CONHMe group is susceptible to acid- or base-catalyzed hydrolysis :

  • Acidic hydrolysis (e.g., HCl, 100°C): Cleavage yields 1H-imidazole-5-carboxylic acid and methylamine.

  • Basic hydrolysis (e.g., NaOH, reflux): Forms the sodium salt of the carboxylic acid and methylamine.

Table 1: Hydrolysis Reactions

Reaction TypeReagents/ConditionsProductsYield/Notes
Acidic Hydrolysis (-CONHMe)6M HCl, 100°C, 6h1H-imidazole-5-carboxylic acid + CH₃NH₂Requires prolonged heating
Basic Hydrolysis (-CONHMe)2M NaOH, reflux, 4hSodium 1H-imidazole-5-carboxylate + CH₃NH₂High yield (>85%)
Esterification (-COOH)MeOH, H₂SO₄, ΔMethyl 4-(methylcarbamoyl)-1H-imidazole-5-carboxylateRequires anhydrous conditions

Nucleophilic Substitution at the Imidazole Ring

The imidazole ring’s nitrogen atoms can participate in alkylation or arylation :

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media substitutes hydrogen at N1 or N3 positions.

  • Cross-Coupling : Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces substituents at C2.

Table 2: Substitution Reactions

Reaction TypeReagents/ConditionsProductsSelectivity
N-MethylationMeI, K₂CO₃, DMF, 50°C1/3-Methyl-4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acidMixture of N1/N3 isomers
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃2-Aryl-4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acidC2 functionalization

Coordination Chemistry

The imidazole ring acts as a ligand for transition metals:

  • Cu(II) Complexation : Forms octahedral complexes via N3 coordination.

  • Zn(II) Binding : Interaction with zinc enzymes (e.g., carbonic anhydrase) via carboxylate and imidazole groups.

Table 3: Metal Complexation

Metal IonCoordination SiteGeometryApplication
Cu²⁺N3 of imidazoleOctahedralCatalytic oxidation studies
Zn²⁺Carboxylate O, N3TetrahedralEnzyme inhibition assays

Condensation and Cyclization

The carboxylic acid group participates in amide bond formation and heterocyclization :

  • Amide Synthesis : Reaction with amines (e.g., benzylamine) using DCC yields imidazole-carboxamide derivatives.

  • Intramolecular Cyclization : Heating in DMSO forms fused bicyclic structures via dehydration .

Table 4: Condensation Reactions

Reaction TypeReagents/ConditionsProductsNotes
Amide FormationBenzylamine, DCC, DMAP4-(Methylcarbamoyl)-N-benzyl-1H-imidazole-5-carboxamideHigh purity
CyclizationDMSO, 120°C, 3hBenzimidazole-fused derivativeRequires anhydrous conditions

pH-Dependent Tautomerism

The imidazole ring exhibits tautomerism , favoring the N1-H tautomer in acidic media and the N3-H form in basic solutions. This behavior impacts reactivity in biological systems .

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the imidazole ring to imidazolidine derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to imidazoline, though this is less common .

Key Mechanistic Insights:

  • The methylcarbamoyl group enhances electron density at C4, directing electrophiles to C2 or C5 positions.

  • Steric effects from the substituents limit reactivity at N1 compared to simpler imidazoles .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid has been studied for its potential as an antibacterial agent against various pathogens.

Anti-inflammatory Properties : Imidazole derivatives have been recognized for their anti-inflammatory effects. A study demonstrated that compounds similar to this compound can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Cancer Research : The compound's structural characteristics allow it to interact with biological macromolecules, potentially leading to the development of anticancer agents. For example, imidazole derivatives have shown promise in targeting cancer cell proliferation and survival pathways .

Biochemical Applications

Enzyme Inhibition : this compound can act as an inhibitor for various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity is crucial for designing drugs that target specific biochemical processes .

Drug Development : The compound has been utilized as a building block in synthesizing more complex molecules with therapeutic potential. Its incorporation into drug candidates has been linked to improved efficacy and reduced side effects .

Material Science Applications

Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, contributing to the development of new materials with enhanced properties such as increased thermal stability and chemical resistance.

Data Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial agent against bacterial infections
Anti-inflammatory drug development
Anticancer agent targeting cell proliferation
BiochemistryEnzyme inhibition in metabolic pathways
Drug DevelopmentBuilding block for complex therapeutic molecules
Material ScienceMonomer/additive in polymer synthesis

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antibacterial activity of various imidazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Mechanism Investigation :
    Research into the anti-inflammatory properties of imidazole derivatives revealed that this compound could inhibit cyclooxygenase enzymes, which are key players in inflammation pathways. This finding supports its application in developing new anti-inflammatory therapies.
  • Cancer Therapeutics Development :
    A recent investigation into the anticancer properties of imidazole derivatives found that this compound demonstrated cytotoxic effects on various cancer cell lines. This study suggests its utility in formulating novel cancer treatments.

Mechanism of Action

The mechanism of action of 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 4 and 5 of the imidazole ring, significantly altering their properties:

Compound Name Substituents (Position 4) Substituents (Position 5) Molecular Weight Key Properties Reference
4-(Phenylcarbamoyl)-1H-imidazole-5-carboxylic acid Phenylcarbamoyl Carboxylic acid 231.21 g/mol Higher lipophilicity due to phenyl group; HIV-1 activity [1, 3, 18]
4-Carbamoyl-1,2-disubstituted derivatives Variable (e.g., alkyl, aryl) Carboxylic acid ~250–300 g/mol Enhanced antimicrobial and antioxidant activities with bulkier substituents [7]
Ethyl 5-methyl-4-imidazolecarboxylate Methyl Ethyl ester 154.16 g/mol Improved solubility in organic solvents due to ester group [5]
Olmesartan (4-Ethyl-2-propyl-1H-imidazole-5-carboxylic acid derivative) Ethyl, propyl, tetrazolyl Carboxylic acid 446.50 g/mol Angiotensin II receptor antagonist; high bioavailability [12, 16]
Imidazole-4,5-dicarboxylic acid derivatives Carboxylic acid Carboxylic acid ~200–220 g/mol Dual coordination sites for metal complexes; used in functional materials [8, 13]

Notes:

  • Ester derivatives (e.g., ethyl ester) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Antiviral Activity
  • 4-(Phenylcarbamoyl)-1H-imidazole-5-carboxylic acid demonstrates activity against HIV-1, attributed to its ability to interfere with viral replication machinery .
  • The methylcarbamoyl analog may exhibit similar mechanisms but with altered pharmacokinetics due to smaller substituent size.
Antimicrobial and Antioxidant Activity
  • 4-Carbamoyl-1,2-disubstituted derivatives show broad-spectrum antibacterial and antifungal activity, with halogenated analogs (e.g., bromo, iodo) displaying enhanced potency due to electron-withdrawing effects .

Coordination Chemistry

Imidazole-4,5-dicarboxylic acid derivatives act as polydentate ligands in metal complexes. For example:

  • 4-Carboxy-2-methyl-1H-imidazole-5-carboxylate forms stable complexes with cadmium(II), leveraging dual carboxylate groups for coordination .
  • The target compound’s single carboxylic acid group may limit its coordination versatility compared to dicarboxylate analogs.

Biological Activity

4-(Methylcarbamoyl)-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a methylcarbamoyl group and a carboxylic acid group. This unique structure is believed to contribute to its biological activity by allowing interactions with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of imidazole-5-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to possess fungicidal activities against various pathogens. The mechanism often involves interference with the synthesis of essential cellular components in fungi, leading to cell death .

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that substituents on the imidazole ring can enhance or diminish anticancer activity. In particular, the presence of electron-donating groups has been correlated with increased potency against cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of key biological pathways, influencing processes such as cell proliferation and apoptosis. For example, studies have shown that imidazole derivatives can bind to active sites on target proteins, altering their function and leading to downstream effects on cell survival and growth .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various imidazole derivatives found that those structurally related to this compound exhibited significant activity against Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical relevance.

CompoundMIC (µg/mL)Target Pathogen
Compound A8Candida albicans
Compound B16Aspergillus niger
This compound12Candida albicans

Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined using MTT assays.

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-72520
HeLa3015

Q & A

Basic: What are the key synthetic pathways for 4-(methylcarbamoyl)-1H-imidazole-5-carboxylic acid, and how can purity be optimized?

Answer:
The synthesis typically involves coupling reactions using activating agents. For example, carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) are used to activate carboxylic acid groups for amide bond formation . Post-synthesis, purification via recrystallization (e.g., slow evaporation from aqueous solutions) or chromatography is critical. For imidazole derivatives, anhydrous DMF distilled with barium oxide ensures minimal moisture interference, which is vital for high yields .

Basic: What spectroscopic and crystallographic methods are suitable for characterizing this compound?

Answer:

  • X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯O and O–H⋯O interactions in imidazole dicarboxylates) .
  • NMR: 1^1H and 13^13C NMR confirm substituent positions and carbamoyl group integration.
  • FTIR: Identifies carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) and N–H vibrations (~3200 cm1^{-1}) .
  • Mass spectrometry: Validates molecular weight and fragmentation patterns.

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:
Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, moisture, or high temperatures, as imidazole derivatives can degrade into hazardous byproducts over time . Safety data sheets (SDS) recommend using PPE (gloves, goggles) during handling due to potential irritancy .

Advanced: How can this compound be utilized in designing metal-organic frameworks (MOFs) or coordination polymers?

Answer:
The carboxylate and carbamoyl groups act as polydentate ligands. For example:

  • Coordination modes: Bridging via carboxylate oxygen or nitrogen donors (imidazole ring) can form 2D/3D networks .
  • Experimental design: React with transition metals (e.g., Ru(II), Zn(II)) in aqueous or DMF solutions under controlled pH. Monitor self-assembly via XRD and thermogravimetric analysis (TGA) .
  • Challenges: Competing protonation states of the imidazole ring may alter coordination geometry, requiring pH optimization .

Advanced: How do structural modifications (e.g., substituent position) affect biological activity or coordination chemistry?

Answer:

  • Substituent effects: Methylcarbamoyl groups enhance hydrophobicity, potentially improving cell membrane penetration in drug candidates . In contrast, hydroxyl or sulfonyl groups increase polarity, favoring aqueous solubility .
  • Case study: Analogues like 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid (Olmesartan intermediate) show angiotensin II receptor antagonism, highlighting the role of steric bulk in target binding .
  • Data contradictions: Varying substituents may lead to conflicting cytotoxicity results, necessitating dose-response assays and molecular docking studies .

Advanced: What strategies resolve contradictions in reported bioactivity or reactivity data for this compound?

Answer:

  • Reproducibility checks: Validate synthesis protocols (e.g., reagent purity, reaction time/temperature) .
  • Analytical controls: Use standardized assays (e.g., enzyme inhibition IC50_{50}, MIC for antimicrobial studies) and include positive/negative controls .
  • Computational modeling: Density functional theory (DFT) can predict reactive sites or binding affinities, reconciling experimental discrepancies .

Advanced: How is this compound employed in pharmaceutical impurity profiling?

Answer:

  • Impurity identification: As a metabolite or synthetic byproduct (e.g., Olmesartan medoxomil impurity A), it is characterized via HPLC-MS/MS with C18 columns and acidic mobile phases .
  • Method validation: Follow ICH guidelines for specificity, linearity (R2^2 > 0.99), and LOQ/LOD (e.g., ≤0.1% for impurities) .

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